An In-Depth Technical Guide to the Basic Properties of 1-(N-Ethylanilino)propan-2-ol
An In-Depth Technical Guide to the Basic Properties of 1-(N-Ethylanilino)propan-2-ol
Executive Summary
1-(N-Ethylanilino)propan-2-ol is a β-amino alcohol derivative of N-ethylaniline, a molecule possessing structural motifs of significant interest in medicinal chemistry and materials science. Its core chemical feature is the basicity of its tertiary amine nitrogen, which is modulated by the competing electronic effects of an electron-donating ethyl group and an electron-withdrawing phenyl group. This guide provides a comprehensive analysis of this basicity, alongside physicochemical properties, synthetic protocols, and the profound implications of its acid-base chemistry on its application, particularly within drug development. Understanding the pKa of this compound is paramount, as it governs critical pharmacokinetic properties including solubility, membrane permeability, and suitability for salt formation, all of which are decisive factors in the journey from a chemical entity to a therapeutic agent.
Introduction
Overview of 1-(N-Ethylanilino)propan-2-ol
1-(N-Ethylanilino)propan-2-ol is an organic molecule that integrates three key functional groups: a secondary alcohol, a tertiary amine, and a phenyl ring. This unique combination classifies it as a substituted β-amino alcohol, a structural class renowned for its presence in a wide array of biologically active compounds. The central focus of this guide is the nitrogen atom, whose lone pair of electrons imparts basic (proton-accepting) properties to the molecule.
Significance in Chemical and Pharmaceutical Sciences
The basicity of a molecule is not merely an academic descriptor; it is a critical determinant of its real-world behavior. In pharmaceutical sciences, the acid-base dissociation constant (pKa) is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The degree of ionization of a drug at physiological pH (typically 7.4) dictates its ability to cross lipidic cell membranes (favoring the neutral form) and its solubility in aqueous environments like blood plasma (favoring the ionized form).[3][4] Therefore, a thorough understanding of the basic properties of 1-(N-Ethylanilino)propan-2-ol is essential for its rational application as a pharmaceutical intermediate or a scaffold in drug discovery.
Physicochemical Properties
Quantitative data for 1-(N-Ethylanilino)propan-2-ol is not widely published. The following table summarizes its core identifiers along with properties extrapolated from its constituent parts, N-ethylaniline and propan-2-ol, to provide a scientifically grounded estimation.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 1-(N-ethylanilino)propan-2-ol | --- |
| Synonyms | 1-(Ethylphenylamino)-2-propanol | --- |
| Molecular Formula | C₁₁H₁₇NO | --- |
| Molecular Weight | 179.26 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid, potentially pale yellow to brown. | Based on analogs like N-ethylaniline (liquid) and 2-(N-Ethylanilino)ethanol (solid).[5][6] |
| Boiling Point | > 205 °C | Expected to be significantly higher than N-ethylaniline (205 °C) due to increased mass and hydrogen bonding from the -OH group.[7][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | The aniline moiety reduces water solubility compared to simple amino alcohols. N-ethylaniline has limited water solubility.[7][9] |
| CAS Number | Data not readily available. A related isomer, 1-(Ethylamino)propan-2-ol, has CAS 40171-86-6.[10] | --- |
Synthesis and Characterization
Primary Synthetic Route
The most direct and common synthesis of 1-(N-Ethylanilino)propan-2-ol is through the nucleophilic ring-opening of propylene oxide with N-ethylaniline.[11] This reaction is a classic example of the synthesis of β-amino alcohols.
Reaction: N-Ethylaniline + Propylene Oxide → 1-(N-Ethylanilino)propan-2-ol
The nitrogen atom of N-ethylaniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, the attack preferentially occurs at the less sterically hindered carbon of propylene oxide, yielding the desired propan-2-ol isomer.
Causality of Reagents and Conditions
-
N-Ethylaniline: Serves as the nitrogen nucleophile. It can be synthesized by reacting aniline with ethanol.[12]
-
Propylene Oxide: The electrophile, providing the three-carbon hydroxypropyl chain. It is a readily available, albeit volatile and flammable, chemical intermediate.[13][14]
-
Catalyst (Optional): While the reaction can proceed thermally, a Lewis acid catalyst such as Lithium Bromide (LiBr) can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack and allowing for milder reaction conditions.[11]
-
Solvent: The reaction is often performed neat (without a solvent) to maximize reactant concentration.[11]
Core Focus: Basicity and Acid-Base Chemistry
The fundamental basic property of 1-(N-Ethylanilino)propan-2-ol is its ability to accept a proton (H⁺) at the tertiary nitrogen atom, forming a protonated, positively charged ammonium ion.
Protonation Equilibrium: C₆H₅N(C₂H₅)CH₂CH(OH)CH₃ + H₂O ⇌ [C₆H₅N⁺H(C₂H₅)CH₂CH(OH)CH₃] + OH⁻
Structural Determinants of Basicity
The basicity of the nitrogen atom is a delicate balance of competing electronic effects within the molecule's structure.
-
Inductive Effect (+I): The ethyl group (-CH₂CH₃) is an electron-donating group. It pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available to bond with a proton. This effect increases basicity.
-
Resonance Effect (-M): The phenyl group (C₆H₅) is electron-withdrawing via resonance. The nitrogen's lone pair can be delocalized into the aromatic π-system. This delocalization reduces the availability of the lone pair for protonation, thereby significantly decreasing basicity.
-
Substituent Effect: The 2-hydroxypropyl group has a weak electron-withdrawing inductive effect due to the oxygen atom, which may slightly decrease basicity compared to N-ethylaniline.
The dominant effect is the resonance delocalization by the phenyl ring, which makes N-alkylanilines considerably weaker bases than aliphatic amines, but stronger bases than aniline itself due to the inductive effect of the alkyl group.
Caption: Electronic effects influencing the basicity of the nitrogen atom.
Quantitative Assessment (pKa)
The pKa value refers to the acid dissociation constant of the conjugate acid (the protonated form). A higher pKa value indicates a stronger base.
Experimental Protocols
Protocol: Synthesis via Epoxide Ring Opening
This protocol is a representative method for synthesizing the title compound.
Safety: N-ethylaniline is toxic. Propylene oxide is extremely flammable and a suspected carcinogen. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.0 eq).
-
Reagent Addition: Slowly add propylene oxide (1.1 eq) to the flask at room temperature with stirring. The reaction is often exothermic. If necessary, use a water bath to control the temperature.
-
Reaction: Heat the mixture to a gentle reflux (e.g., 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove any unreacted propylene oxide and N-ethylaniline under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(N-Ethylanilino)propan-2-ol.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[17] The IR spectrum should clearly show a broad O-H stretch around 3400 cm⁻¹.[18][19]
Protocol: pKa Determination by Potentiometric Titration
This method provides a reliable, self-validating system for experimentally determining the pKa.[20][21][22]
-
Sample Preparation: Accurately weigh a sample of 1-(N-Ethylanilino)propan-2-ol and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10) and immerse the electrode in the sample solution.
-
Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
Data Acquisition: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the volume of titrant at the equivalence point (the point of steepest inflection).
-
The half-equivalence point is exactly half of this volume.
-
Find the pH on the curve that corresponds to the half-equivalence point. At this point, pH = pKa .
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Applications and Relevance in Drug Development
Impact of Basicity on Pharmacokinetics
The pKa of ~5.2 has critical implications for the behavior of 1-(N-Ethylanilino)propan-2-ol or any drug derived from it in the body.[2]
-
In the Stomach (pH 1-3): The pH is well below the pKa. The compound will be almost entirely protonated (ionized). This makes it highly water-soluble but poorly permeable across the lipid stomach lining.
-
In the Intestine (pH 6-7.4): The pH is above the pKa. A significant fraction of the compound will be in its neutral, un-ionized form. This form is more lipophilic and can be absorbed across the intestinal wall into the bloodstream.[23]
-
In the Blood (pH 7.4): The pH is significantly above the pKa, meaning the majority of the compound will exist in its neutral, lipid-soluble form, allowing for distribution into tissues.
Considerations for Salt Formation
A key strategy in drug development is to convert a basic drug into a salt (e.g., a hydrochloride salt) to improve its stability and aqueous solubility for formulation.[2] By reacting 1-(N-Ethylanilino)propan-2-ol with an acid like HCl, the basic nitrogen is protonated, forming an ionic salt that is typically a crystalline solid with much higher water solubility than the free base. This is crucial for developing parenteral (injectable) or consistent oral dosage forms.
Conclusion
1-(N-Ethylanilino)propan-2-ol is a weakly basic compound, a property dictated primarily by the resonance-withdrawing effect of its aniline ring, which is slightly counteracted by the inductive donation of the N-ethyl group. Its estimated pKa of ~5.2 is the single most important parameter for predicting its behavior in chemical and biological systems. For researchers in drug development, this pKa value provides the foundational knowledge needed to predict absorption and distribution, design appropriate formulations through salt formation, and ultimately harness the potential of this versatile β-amino alcohol scaffold for therapeutic applications. The experimental protocols provided herein offer a robust framework for its synthesis and the empirical validation of its core basic properties.
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